Thiocysteine

Description

Significance of Thiocysteine in Biochemical Processes

The biochemical significance of this compound stems from its unique chemical reactivity, particularly its role as a persulfide. This reactivity allows it to act as a carrier and donor of a "sulfane" sulfur atom, which is a sulfur atom with a zero oxidation state. This function is central to several key biological processes.

Enzymatic Regulation and Catalysis: this compound is involved in the modulation of enzyme activity. For instance, it is considered a reactive species in the phosphofructokinase modulation system. hmdb.ca By substituting for cysteine, this compound can be used as a tool by researchers to probe the mechanisms of enzymes, such as rhodanese, which is involved in cyanide detoxification. smolecule.com The study of this compound's interaction with enzymes can reveal insights into the role of sulfur groups in catalytic processes. smolecule.com Furthermore, enzymes known as this compound lyases have been identified as domains within polyketide synthase (PKS) assembly lines, where they directly install a hydropersulfide (-SSH) group into the scaffold of natural products like leinamycin (B1244377). nih.gov

Protein Modification and Signaling: this compound is believed to be an intermediate in protein sulfhydration (also known as persulfidation), a type of post-translational modification where a thiol group (-SH) on a cysteine residue is converted to a hydropersulfide group (-SSH). nih.govmdpi.com This modification can alter the structure and function of proteins, thereby affecting cellular signaling pathways. nih.govfrontiersin.org The thiol groups of cysteine residues are central to redox sensing and regulation, and modifications like those potentially mediated by this compound are critical for these processes. nih.govfrontiersin.org The transfer of sulfane sulfur from this compound to protein thiols is a key mechanism for generating these modified, redox-active proteins. hmdb.ca

Metabolic Intermediate: In biological systems, this compound is produced as an unstable intermediate from the metabolism of other sulfur-containing compounds. hmdb.ca In animals, the enzyme cystathionine (B15957) gamma-lyase can catalyze the desulfuration of cystine to produce this compound. hmdb.ca In plants, an enzyme called cystine lyase can cleave L-cystine to release this compound, which can then be further metabolized into compounds like thiocyanate (B1210189) or hydrogen sulfide (B99878). nih.gov Thiocystine, a related compound, is proposed to be a storage form of sulfane sulfur, which can be converted to the reactive this compound intermediate when needed. hmdb.ca

| Biochemical Role | Description | Key Enzymes Involved |

| Enzyme Regulation | Modulates the activity of certain enzymes, such as phosphofructokinase. hmdb.ca | Cystathionine gamma-lyase hmdb.ca |

| Sulfur Transfer | Acts as a persulfide to transfer sulfane sulfur to thiophilic acceptors, including protein thiols. hmdb.ca | This compound Lyases nih.gov |

| Protein Modification | Serves as a potential intermediate in protein sulfhydration, a key post-translational modification in redox signaling. nih.gov | Not specified |

| Metabolic Intermediate | A transient product in the metabolism of cystine in both animals and plants. hmdb.canih.gov | Cystine lyase (plants) nih.gov |

Historical Context and Discovery of this compound in Biological Systems

The conceptual origins of this compound research are linked to the early study of sulfur-containing amino acids. The story begins with the discovery of "cystic oxide" in 1810 by Wollaston from urinary calculi, a substance later identified as cystine, the oxidized dimer of cysteine. eurpepsoc.com For many years, research focused on the roles of cysteine and cystine as fundamental protein building blocks and their involvement in forming disulfide bonds. wikipedia.orgnih.gov

The discovery of this compound as a distinct biological entity came later, emerging from detailed investigations into the metabolic pathways of these primary sulfur amino acids. A pivotal point was the characterization of the enzyme cystathionine gamma-lyase and its broad substrate specificity. hmdb.ca Research revealed that this enzyme could catalyze a desulfuration reaction using cystine as a substrate, producing pyruvate, ammonia, and a highly reactive sulfur-containing intermediate. hmdb.canih.gov

This reactive intermediate was identified as this compound. hmdb.ca It was found to be an unstable persulfide that could inactivate other enzymes, such as tyrosine aminotransferase. hmdb.ca This discovery established that the metabolism of common sulfur amino acids could generate highly reactive species with specific biological activities. These findings shifted the understanding of sulfur biochemistry from a static, structural role to a dynamic, regulatory one. The identification of this compound as a product of cystine desulfuration provided a mechanistic link between the cellular pool of sulfur amino acids and the generation of reactive sulfur species involved in signaling and protein modification. hmdb.ca More recent discoveries, such as the identification of dedicated this compound lyase domains in the biosynthesis of natural products, have further solidified the importance of this compound as a key biosynthetic intermediate in nature. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

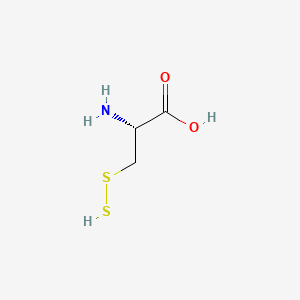

2-amino-3-(disulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S2/c4-2(1-8-7)3(5)6/h2,7H,1,4H2,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKONSCREBSMCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863591 | |

| Record name | 3-Disulfanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5652-32-4 | |

| Record name | Thiocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5652-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biosynthesis and Chemical Synthesis of Thiocysteine

Enzymatic Biosynthesis Pathways

The enzymatic production of thiocysteine involves a range of enzymes that act on cysteine and its oxidized dimer, cystine. These pathways are integral to sulfur metabolism and the biosynthesis of complex natural products.

γ-Cystathionase (EC 4.4.1.1), also known as cystathionine (B15957) γ-lyase (CGL or CSE), is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a central role in the transsulfuration pathway, which converts methionine to cysteine. wikipedia.orgwikipedia.orgresearchgate.net Beyond its canonical function, γ-cystathionase also catalyzes the β-elimination reaction of L-cystine to produce this compound, pyruvate, and ammonia. wikipedia.orgoup.comresearchgate.net This reaction is a recognized route for the generation of this compound in various organisms, including mammals and bacteria. nih.govnih.gov

The proposed mechanism involves the cleavage of L-cystine to yield pyruvate, ammonia, and this compound. oup.com The this compound intermediate can then participate in further reactions, including the transfer of its sulfane sulfur. oup.com Studies on rat liver γ-cystathionase have shown that the enzyme can incorporate the sulfur atom from L-cystine, suggesting the formation of a labile persulfide intermediate like this compound. oup.com Research has indicated that cystine is a preferred substrate over cysteine for β-elimination by cystathionine γ-lyase, leading to the formation of this compound. researchgate.nettouro.edu

Table 1: γ-Cystathionase Mediated this compound Formation

| Substrate | Enzyme | Products | Organism/System |

|---|

Cystine Lyases in Plants: Plants possess cystine lyases that cleave L-cystine through a β-elimination reaction, yielding this compound, pyruvate, and ammonia. researchgate.netnih.gov These enzymes are significant in the metabolism of sulfur-containing compounds and can contribute to the flavor and aroma profiles of certain vegetables, such as those in the Brassica genus. researchgate.netnih.gov

Promiscuous Activity of Cystathionine Lyases: Various cystathionine lyases exhibit promiscuous activity and can act on cystine to produce this compound. researchgate.net This broad substrate specificity underscores the interconnectedness of sulfur metabolic pathways.

A significant advancement in understanding this compound's role has come from the study of natural product biosynthesis. Specialized domains within large multifunctional enzymes, known as polyketide synthases (PKSs), have been identified as this compound lyases. nih.govresearchgate.netosti.gov These domains are responsible for incorporating sulfur into complex molecules.

In the biosynthesis of the leinamycin (B1244377) (LNM) family of antitumor antibiotics, a specific domain within the PKS assembly line, termed the SH domain, functions as a this compound lyase. nih.govresearchgate.netosti.gov This domain directly installs a hydropersulfide (-SSH) group onto the growing polyketide chain. nih.gov The discovery of these this compound lyase domains has revealed a novel mechanism for sulfur incorporation in natural product biosynthesis and has expanded the known enzymatic chemistry of PKSs. researchgate.netosti.gov Research has identified three such SH domains (GnmT-SH, LnmJ-SH, and WsmR-SH) in the biosynthetic pathways of guangnanmycin (GNM), leinamycin (LNM), and weishanmycin (WSM), respectively, all of which function as this compound lyases. nih.gov

Table 2: this compound Lyase Domains in Polyketide Synthesis

| Natural Product Family | PKS Domain | Function |

|---|---|---|

| Leinamycin (LNM) | This compound Lyase (SH domain) | Installs hydropersulfide (-SSH) group |

| Guangnanmycin (GNM) | This compound Lyase (GnmT-SH) | Installs hydropersulfide (-SSH) group |

This compound is increasingly recognized as a key sulfur donor in the biosynthesis of various natural products beyond the leinamycin family. nih.gov Its high reactivity makes it an efficient carrier and donor of sulfane sulfur for the formation of C-S bonds in complex molecular architectures. nih.gov The study of biosynthetic pathways involving this unstable metabolite often requires specialized techniques to trap and identify its transient existence. nih.gov The elucidation of these pathways continues to be an active area of research, promising to uncover new enzymatic strategies for sulfur incorporation in nature. nih.govresearchgate.net

Chemical Synthesis Methodologies for this compound

The inherent instability of this compound has presented challenges for its chemical synthesis and isolation. tandfonline.comtandfonline.com However, specific methods have been developed to prepare this compound for research purposes.

A notable method for the synthesis of this compound involves the reaction of a protected cysteine disulfide with a hydrosulfide source. tandfonline.comtandfonline.com Specifically, L-thiocysteine can be synthesized by treating methoxycarbonylcysteine disulfide with potassium hydrosulfide. tandfonline.comtandfonline.com This approach allows for the formation of the persulfide moiety. The resulting potassium L-thiocysteine can be isolated, although it is known to decompose rapidly in aqueous solutions, breaking down into cystine and elemental sulfur. tandfonline.comtandfonline.com The purity of the synthesized L-thiocysteine can be assessed using techniques such as cyanolysis. tandfonline.com

Table 3: Chemical Synthesis of this compound

| Reactants | Product | Key Features |

|---|

Development of Controlled Conditions for this compound Synthesis

The synthesis of this compound is primarily achieved under controlled enzymatic conditions. The process involves the enzymatic degradation of L-cystine, a disulfide-linked dimer of cysteine. Enzymes such as cystine lyase and cystathionine γ-lyase (CSE) are instrumental in this transformation.

The reaction catalyzed by these enzymes is a β-disulfide elimination, which cleaves the β-carbon-sulfide bond of L-cystine. This controlled reaction yields three products: this compound (CysSH), pyruvate, and ammonia. nih.govnih.gov The enzymatic control ensures the specific and efficient production of this compound from its precursor. In studies involving rat CSE, the enzyme has been shown to catalyze the desulfuration of L-cystine with a Michaelis constant (K_m) of 0.07 mM, indicating a high affinity for the substrate under specific laboratory conditions. nih.gov This enzymatic approach represents the primary method for the controlled synthesis of this compound for research and metabolic studies.

Enzymatic Synthesis of this compound

| Enzyme | Substrate | Reaction Type | Products | Kinetic Parameter (Example) |

|---|---|---|---|---|

| Cystathionine γ-lyase (CSE) / Cystine lyase | L-Cystine | β-disulfide elimination | This compound, Pyruvate, Ammonia | K_m = 0.07 mM for rat CSE with L-cystine nih.gov |

Considerations for Environmentally Benign Synthesis (Green Synthesis)

Information regarding specific environmentally benign or "green" synthesis methods for the direct production of this compound is not available in the reviewed scientific literature. Current research on green chemistry involving cysteine primarily focuses on using L-cysteine as a reducing or capping agent in the synthesis of metallic nanoparticles, which falls outside the scope of this compound synthesis.

Characterization of this compound Precursors and Metabolic Intermediates

The characterization of this compound and its related metabolic compounds is crucial for understanding its transient role in cellular metabolism. This involves identifying its primary precursor and tracking the subsequent metabolic fate of this compound itself.

Precursors: The principal precursor for the biosynthesis of this compound is L-cystine . nih.govnih.gov L-cystine is formed in biological systems through the oxidation of two L-cysteine molecules. nb-chenrun.com It is the substrate upon which enzymes like cystine lyase act to initiate the formation of this compound. nih.gov

Metabolic Intermediates: this compound is a highly reactive metabolic intermediate. nih.gov Once formed, it is quickly metabolized through several potential pathways:

Reaction with Thiols: this compound can react with L-cysteine or other thiols to produce hydrogen sulfide (B99878) (H₂S) and cystine or a corresponding mixed disulfide. nih.gov

Decomposition: It may decompose to yield elemental sulfur and L-cysteine. nih.gov

Sulfur Transfer: The terminal sulfur atom of this compound can be transferred to acceptor molecules such as sulfite (B76179) or sulfinates. nih.gov

The other products of the initial synthesis reaction, pyruvate and ammonia, are also considered metabolic byproducts of this compound formation. nih.govnih.gov

Characterization Techniques: Due to the reactive and transient nature of intermediates like this compound, advanced analytical techniques are required for their characterization. A powerful method involves the use of stable-isotope labeling coupled with mass spectrometry. nih.gov For instance, cells can be cultured in a medium containing labeled L-cysteine (e.g., [U-¹³C₃, ¹⁵N]l-cysteine). Metabolites are then extracted and analyzed using techniques like capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS). This allows for the precise tracking of the labeled atoms through metabolic pathways, enabling the identification and characterization of transient intermediates, including this compound and its subsequent products. nih.gov

Precursors and Intermediates in this compound Metabolism

| Compound Type | Name | Role / Metabolic Fate | Characterization Method Example |

|---|---|---|---|

| Precursor | L-Cystine | Substrate for enzymatic synthesis of this compound. nih.govnih.gov | Stable-isotope tracing with CE-TOFMS nih.gov |

| Primary Intermediate | This compound (CysSH) | Product of L-cystine cleavage; can form H₂S, decompose to elemental sulfur, or act as a sulfur donor. nih.gov | |

| Associated Products | Pyruvate, Ammonia, Hydrogen Sulfide (H₂S) | Co-products or downstream metabolites of this compound formation and metabolism. nih.govnih.gov |

Biochemical Roles and Metabolic Interplay of Thiocysteine

Thiocysteine in Cellular Sulfur Metabolism Pathways

This compound serves as a crucial intermediate and participant in the complex network of sulfur metabolic pathways, influencing the homeostasis of other sulfur-containing compounds and contributing to essential cellular functions.

Interconnections with Cysteine Metabolism and Homeostasis

This compound is intimately linked with cysteine metabolism and plays a role in maintaining its homeostasis. It can be generated from cystine, the oxidized dimer of cysteine, through a β-elimination reaction, often catalyzed by enzymes such as γ-cystathionase (also known as cystathionine (B15957) gamma-lyase, CSE). mpg.defishersci.ca Within the broader sulfur relay system, cysteine acts as a precursor for this compound, with cysteine desulfurase (IscS) initiating the sulfur transfer that leads to this compound formation. wikipedia.org this compound is recognized as the persulfide analogue of cysteine (CySSH). fishersci.ca Research indicates that transsulfuration enzymes, specifically cystathionine β-synthase (CBS) and CSE, are capable of directly generating this compound from cystine (Cys-Cys). fishersci.ca While the in vivo formation of this compound by the transsulfuration pathway has been a subject of ongoing investigation, its production as a result of CSE activity is well-established. fishersci.ca

Participation in Transsulfuration Pathways

The transsulfuration pathway is a central metabolic route for sulfur amino acid metabolism, primarily responsible for the conversion of homocysteine (Hcy) to cysteine (Cys). fishersci.ca This pathway involves two key pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE, also known as CGL). CBS catalyzes the initial step, condensing homocysteine with serine to form cystathionine. Subsequently, CSE hydrolyzes cystathionine, yielding cysteine and α-ketobutyrate.

Beyond its primary role in cysteine synthesis from homocysteine, CSE also directly contributes to this compound formation. CSE can catalyze a β-disulfide elimination reaction of cystine, which results in the production of pyruvate, ammonia, and this compound. fishersci.ca Following its enzymatic formation, this compound can further react with cysteine or other thiol compounds to generate hydrogen sulfide (B99878) (H2S) and cystine, or it can decompose into elemental sulfur and cysteine.

In bacterial systems, such as Escherichia coli and Bacillus subtilis, a "forward" transsulfuration pathway exists. This pathway involves the transfer of the thiol group from cysteine to homoserine, leading to the formation of cystathionine, which is then cleaved to produce homocysteine.

Role in the Synthesis of Other Sulfur-Containing Biomolecules

This compound is integral to the sulfur relay system, a vital biochemical pathway responsible for the synthesis of various sulfur-containing biomolecules. wikipedia.org This system is essential for maintaining proper cellular functions, including protein synthesis and RNA modification. wikipedia.org Within this pathway, sulfur atoms are sequentially transferred from this compound to a series of carrier proteins, such as IscS, IscU, and TusA, before being incorporated into their respective target molecules, including thio-modified tRNAs and thiouridines. wikipedia.org this compound has also gained recognition as a significant sulfur donor in the biosynthesis of natural products. The study of its involvement in these complex biosynthetic routes often necessitates innovative research approaches due to its inherent instability. Examples of natural product biosynthesis where this compound addition and subsequent carbon-sulfur bond cleavage reactions are implicated include guangnanmycin and tropodithietic acid.

Investigation of this compound's Role in Plant Sulfur Metabolism

Plants play a crucial role in the global sulfur cycle, absorbing oxidized sulfur (sulfate) from the environment and reducing it for incorporation into the proteinogenic amino acid cysteine. Cysteine, in turn, serves as a fundamental precursor for a diverse array of sulfur-containing biomolecules in plant cells, including essential components like iron-sulfur clusters, molybdenum cofactor, and sulfur-modified tRNAs. This compound has been identified in certain plant-like organisms, such as Euglena gracilis. guidetopharmacology.org A specific enzyme, L-cystine beta-lyase (also known as CORI3), found in plants like Arabidopsis thaliana, catalyzes the cleavage of L-cystine, resulting in the release of L-thiocysteine, pyruvate, and ammonia. This enzyme represents a newly identified class of plant carbon-sulfur lyases.

This compound in Microbial Sulfur Metabolism (e.g., in Acidithiobacillus and Escherichia coli)

Microorganisms exhibit diverse sulfur metabolic pathways, and this compound plays a role in some of these. The forward transsulfuration pathway, involving the interconversion of cysteine and homocysteine, is notably present in various bacteria, including Escherichia coli and Bacillus subtilis. In Escherichia coli, D-cysteine desulfhydrase is an enzyme that catalyzes the reaction of D-cysteine to sulfide, ammonia, and pyruvate, thereby participating in cysteine metabolism. This compound itself has been reported to be present in Escherichia coli. Furthermore, certain microorganisms, such as Escherichia coli, possess a cysteine sulfurylase that can liberate sulfur from this compound, converting it back to cysteine, suggesting a dynamic interconversion or recycling mechanism for this compound within microbial systems.

Compound Names and PubChem CIDs

This compound and Protein Interactions

Applications of this compound in Enzyme Mechanism and Regulation Studies

The structural resemblance between this compound and cysteine enables this compound to interact with enzymes that typically utilize cysteine, making it a valuable tool for studying enzyme mechanisms and regulation. smolecule.com

Experimental Substitution of Cysteine with this compound in Enzyme Active Sites

By experimentally substituting cysteine with this compound in an enzyme's active site and observing the resulting changes in enzymatic activity, researchers can gain insights into the specific role of the sulfur group in the catalytic process. smolecule.com This methodology has been successfully applied in the investigation of enzymes such as rhodanese. smolecule.com

Insights into Enzyme Catalytic Processes and Regulation (e.g., Rhodanese, Sulfurtransferases)

Rhodanese and mercaptopyruvate sulfurtransferase (MST) are key enzymes that catalyze the transfer of a sulfane sulfur atom from a donor molecule to a thiophilic acceptor. acs.orgembopress.orgum.es The sulfur-transfer reactions catalyzed by MST and thiosulfate (B1220275) sulfurtransferase (TST), also known as rhodanese, involve the transient formation of cysteine persulfide, or this compound, as a catalytic intermediate. acs.orgum.es During catalysis, the cysteine residue within the enzyme's active site cycles between a thiol and a perthiol state. acs.org For instance, in MST, the nucleophilic sulfhydryl anion of the catalytic cysteine residue attacks the sulfhydryl group of mercaptopyruvate, leading to the production of this compound and pyruvate. acs.org Research indicates that this compound can serve as a more efficient substrate for rhodanese than thiosulfate. vt.edu Rhodanese plays a critical role in cyanide detoxification by facilitating the conversion of toxic cyanide (CN-) into less harmful thiocyanate (B1210189) (SCN-). acs.orgum.es

Beyond these well-known sulfurtransferases, this compound lyase (SH) domains, such as LnmJ-SH and guangnanmycin (GnmT-SH), have been characterized for their involvement in the biosynthesis of the leinamycin (B1244377) (LNM) family of natural products. acs.orgnih.gov These polyketide synthases (PKSs) are notable because they rarely incorporate sulfur-containing functionalities. acs.orgnih.gov The SH domains catalyze pyridoxal 5′-phosphate (PLP)-dependent reactions. acs.orgnih.gov Structural investigations, including the 1.8 Å resolution crystal structure of GnmT-SH, provide detailed insights into how these enzymes accommodate large, acyl carrier protein (ACP)-tethered substrates. acs.orgnih.gov Such structural understanding is crucial for the engineering of PKSs to produce novel sulfur-containing polyketides. acs.orgnih.gov

Influence of this compound on Protein Folding and Structural Stability

Furthermore, the unique chemical properties of this compound can be exploited in protein engineering. For example, by designing proteins with disulfide bridges that incorporate this compound instead of cysteine, researchers can potentially alter the protein's stability or reactivity to achieve desired functions. smolecule.com Under conditions of elevated temperature, cysteine residues can undergo degradation, forming dehydroalanine (B155165) and this compound, with the latter actively catalyzing disulfide exchange reactions. nottingham.ac.uk

This compound in Protein Post-Translational Modifications (PTMs)

This compound has the capacity to modify protein structures through various post-translational modifications (PTMs), thereby influencing protein function and stability. smolecule.com A notable example is protein S-sulfhydration, also known as protein persulfidation or sulfuration. This is a reversible, covalent PTM where a cysteine thiol (R-SH) group within a protein is oxidized to a persulfide (R-SSH) group. portlandpress.comnih.gov This modification can lead to changes in the protein's conformation and, consequently, its activity. nih.gov Protein persulfidation is recognized for its important regulatory and protective roles within cellular systems. portlandpress.com

Mechanism of S-Sulfhydration and Protein Persulfide Formation

This compound, which is generated from cystine by enzymes such as cystathionine γ-lyase (CSE) or cystathionine β-synthase (CBS), can directly participate in the S-sulfhydration process by donating its sulfane sulfur. portlandpress.comnih.govuj.edu.pl The estimated intracellular concentration of this compound is typically in the range of 1–4 μM. uj.edu.pl S-sulfhydration can also occur through the transfer of sulfane sulfur from low molecular weight hydropersulfides to protein –SH groups. nih.govuj.edu.pl

It is widely understood that hydrogen sulfide (H2S) itself cannot directly react with protein cysteine residues (-SH) to form persulfides within the reducing intracellular environment. nih.govrsc.org Instead, S-sulfhydration often involves the reaction of oxidized forms of cysteine, such as sulfenic acid (-SOH), disulfide (-SS-), or nitrosothiol (-SNO), with H2S to generate persulfides. rsc.orgmdpi.com Other reactive sulfur species (RSS), including hydrogen polysulfides (H2Sn) and various sulfane sulfurs, are also implicated in S-sulfhydration and may even be more effective than H2S in this process. rsc.org Glutathione (B108866) persulfide (GSSH) is considered a primary donor for protein S-sulfhydration. mdpi.com Mechanistically, the attack of the cysteine sulfhydryl anion on the sulfhydryl group of mercaptopyruvate can result in the production of this compound and pyruvate. acs.org The S-sulfhydration mechanism can involve sulfur atom transfer, which is kinetically more favorable than SH-promoted sulfur transfer. acs.org

Functional Consequences of this compound-Mediated Protein Modification

This compound-mediated protein modifications, particularly S-sulfhydration, are believed to be central to many cellular responses initiated by hydrogen sulfide (H2S). mdpi.com Persulfides exhibit a lower pKa (approximately 6.2) compared to typical thiols (pKa ~7.6), meaning that at physiological pH, persulfides (RSSH) predominantly exist in their deprotonated anionic form (RSS-). rsc.org This conversion to a persulfide significantly increases the nucleophilicity of the reactive sulfur atom, potentially leading to enhanced reactivity as reducing agents. rsc.org

Protein persulfidation also serves a protective function by safeguarding cysteine residues from irreversible oxidative damage. This occurs through the formation of CysSSO1-3H derivatives, which can subsequently be reduced back to their native thiol state. nii.ac.jp This protective mechanism has been demonstrated in proteins such as albumin, peroxiredoxin 2 (Prx2), and protein tyrosine phosphatase 1B (PTP1B), highlighting its role in regulating key proteins within signaling pathways under oxidative stress. nii.ac.jp The thioredoxin system is capable of reductively reactivating these oxidized persulfides. nii.ac.jp In plants, H2S-mediated persulfidation is intricately involved in crucial biological processes, including growth and development, responses to oxidative stress, phytohormone signaling, and autophagy. nih.gov

Role in Cellular Signaling Pathways via Protein Modification

This compound, also known as cysteine persulfide (CysSSH), is recognized as a reactive sulfur species (RSS) that significantly contributes to cellular signaling through protein modifications portlandpress.comnih.gov. Its formation primarily occurs from cystine, catalyzed by enzymes such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) portlandpress.complos.orguj.edu.plnih.govresearchgate.net.

One of the most critical protein modifications involving this compound is protein persulfidation, also termed S-sulfhydration portlandpress.comnih.govuj.edu.plnih.govmdpi.comnih.gov. This post-translational modification involves the conversion of cysteine thiol groups (RSH) within proteins into persulfides (RSSH) portlandpress.comnih.govuj.edu.plnih.govmdpi.comnih.gov. This compound can directly participate in this process by donating its terminal sulfane sulfur atom to the sulfhydryl (-SH) groups of target proteins portlandpress.comuj.edu.plportlandpress.com. This modification is considered a fundamental process in thiol-based redox regulation, playing an important regulatory and protective role in cellular signaling portlandpress.comnih.govuj.edu.plnih.govnih.govsemanticscholar.orgnih.gov.

Protein persulfidation can either activate or inhibit the activity of modified proteins by altering their structures and functions nih.govnih.gov. It is increasingly understood to be a key mechanism through which hydrogen sulfide (H2S) conveys its signaling effects within cells nih.govnih.govresearchgate.net. Examples of proteins whose activity is regulated by persulfidation include ATP-sensitive potassium channels (KATP) and the NFκB transcription factor semanticscholar.org. The modification of transcription factors, kinases, and other redox-sensitive signaling proteins by reactive sulfur species, including those derived from this compound, is integral to redox signaling pathways aging-us.com. This compound acts as a reactive, albeit unstable, intermediate that facilitates the transfer of its sulfane sulfur to various thiophilic acceptors, thereby influencing cellular processes hmdb.cafoodb.ca. The cellular concentration of this compound has been estimated to be in the range of 1–4 μM uj.edu.pl.

Table 1: Key Enzymes in this compound Formation

| Enzyme Name | Role in this compound Formation | Reference |

| Cystathionine β-synthase (CBS) | Catalyzes the conversion of cystine to this compound (cysteine persulfide) | portlandpress.comuj.edu.plnih.govresearchgate.net |

| Cystathionine γ-lyase (CSE) | Catalyzes the conversion of cystine to this compound (cysteine persulfide) and is involved in H2S generation from this compound | portlandpress.complos.orguj.edu.plnih.govresearchgate.net |

| γ-Cystathionase | Catalyzes the β-elimination reaction of cystine to produce this compound | smolecule.comhmdb.cafoodb.ca |

Table 2: Protein Modifications Involving this compound

| Modification Type | Description | Examples of Affected Proteins/Pathways | Reference |

| Protein Persulfidation (S-sulfhydration) | Covalent modification where cysteine thiol groups (RSH) are converted to persulfides (RSSH) by the addition of a sulfane sulfur atom, often from this compound. | ATP-sensitive potassium channels (KATP), NFκB transcription factor, various redox-sensitive signaling proteins | portlandpress.comnih.govuj.edu.plnih.govmdpi.comnih.govsemanticscholar.org |

| S-thiolation | Formation of mixed disulfides between protein sulfhydryl groups and low-molecular-weight cellular thiols (e.g., glutathione). | Various proteins involved in redox regulation | mundialsiglo21.comresearchgate.netnih.gov |

Table 3: Cellular Concentration of this compound

| Compound | Concentration Range | Context | Reference |

| This compound | 1–4 μM | In cells | uj.edu.pl |

Interactions with Other Thiols and Disulfide Bonds

This compound's unique chemical structure, featuring a disulfane (B1208498) bond, enables its active involvement in a variety of redox reactions and interactions with other thiols and disulfide bonds within biological systems smolecule.com. Its strong nucleophilic properties, attributed to the presence of a thiol group, allow it to react with electrophiles, leading to the formation of diverse derivatives, including persulfides and polysulfides, which are crucial for redox signaling smolecule.com.

A significant interaction involves the transfer of this compound's sulfane sulfur atom to glutathione (GSH), a highly abundant intracellular thiol, resulting in the formation of glutathione persulfide (GSSH) portlandpress.complos.orguj.edu.plportlandpress.comsemanticscholar.org. GSSH itself is a vital physiological compound containing sulfane sulfur and is considered a primary low-molecular-weight persulfide responsible for protein persulfidation portlandpress.comsemanticscholar.org.

This compound is an unstable compound that can undergo further metabolic transformations. For instance, it can convert into the more stable trisulfide, thiocystine (Cys-S-S-S-Cys), which serves as a substrate for the enzyme rhodanese uj.edu.plmundialsiglo21.com. In acidic or reducing cellular environments, this compound can also decompose, yielding hydrogen sulfide and other sulfur species that are biologically significant smolecule.com.

The broader context of thiol and disulfide chemistry is fundamental to maintaining cellular redox homeostasis unipd.it. Thiol-disulfide exchange reactions are the primary mechanism for the formation and rearrangement of disulfide bonds within proteins, which are critical for protein structural stability and function wikipedia.orgresearchgate.net. These reactions involve the interconversion of thiols and disulfides, where thiols can be oxidized to disulfides, and disulfides can be reduced back to thiols mdpi.com.

This compound exhibits a mixed sulfur reactivity, possessing both nucleophilic and electrophilic characteristics nih.gov. This dual reactivity allows it to participate in diverse biochemical reactions; for example, it can act as a strong nucleophile to attack certain compounds or as an electrophile susceptible to attack by other nucleophiles, depending on the specific sulfur atom involved in the reaction researchgate.net. Another important interaction is S-thiolation, a reversible post-translational modification where protein sulfhydryl groups form mixed disulfides with low-molecular-weight thiols like glutathione. This process is crucial for regulating protein function and protecting sulfhydryl groups from irreversible oxidation mundialsiglo21.comresearchgate.netnih.gov.

Chemical Reactivity and Reaction Kinetics of Thiocysteine

Nucleophilic Properties and Formation of Thiocysteine Derivatives

This compound (CysSSH) exhibits strong nucleophilic properties, primarily attributed to its thiol (-SH) group smolecule.com. This nucleophilicity allows it to readily react with various electrophiles, leading to the formation of different sulfur-containing derivatives, notably persulfides and polysulfides smolecule.com. Persulfides (RSSH/RSS⁻), which are compounds containing sulfur bound to two sulfur atoms or to a sulfur and an ionizable hydrogen, are characterized by being more nucleophilic and acidic than typical thiols mdpi.comfrontiersin.orgrsc.org. At physiological pH, the deprotonated persulfide anions (RSS⁻) are often the predominant species, contributing to their increased intrinsic reactivity frontiersin.orgrsc.org.

Formation of Persulfides and Polysulfides in Biological Contexts

In biological systems, the formation of persulfides and polysulfides involving this compound is a significant process. This compound itself is a biological persulfide (cysteine persulfide, CysSSH) portlandpress.com. It is primarily produced through the enzymatic conversion of cystine (CysSSCys) by enzymes such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE) rsc.orgportlandpress.comhmdb.canih.gov. This reaction involves a β-elimination mechanism nih.govresearchgate.net.

Once formed, this compound can act as a donor of its sulfane sulfur atom. For instance, it can transfer this labile sulfur to other thiols, such as glutathione (B108866) (GSH), in a process known as transpersulfidation, leading to the formation of glutathione persulfide (GSSH) portlandpress.com. The enzyme sulfide (B99878) quinone oxidoreductase (SQR), involved in the mitochondrial oxidation of hydrogen sulfide (H₂S), also contributes to GSSH formation by transferring sulfane sulfur to GSH mdpi.comportlandpress.com. Furthermore, persulfides can arise from the reaction of H₂S with oxidized thiol products, including disulfides (RSSR) and sulfenic acids (RSOH) mdpi.comfrontiersin.org. These compounds are considered vital in redox signaling pathways and serve as a biological storage form for H₂S smolecule.comsemanticscholar.orgresearchgate.net. Polysulfides (RSSnSR, where n ≥ 1), another class of sulfane sulfur compounds, are also intricately linked to the biological roles of H₂S and hydropersulfides researchgate.net.

Reactivity with Metal Ions and Complexation in Metalloprotein Environments

While direct detailed studies on this compound's specific interactions with metal ions in metalloprotein environments are less extensively documented compared to cysteine, its chemical structure, particularly the presence of a thiol group and an additional sulfane sulfur, suggests that it would also participate in metal coordination. The sulfane sulfur, being a reactive and labile species semanticscholar.org, could potentially offer unique binding characteristics or modulate the redox properties of the metal center in distinct ways compared to a canonical cysteine residue. It is known that certain toxic metal ions, such as Cd²⁺, Pb²⁺, and Hg²⁺, can displace essential metal ions from sulfur ligands in proteins, often leading to inactivation beilstein-institut.de. The protein's surrounding environment, including the electrostatic field and dielectric constant, further influences these metal-ligand interactions numberanalytics.com. Iron-sulfur clusters, common redox-active sites in biology, exemplify how iron atoms are precisely coordinated by cysteine residues within proteins to enable electron transfer libretexts.org.

Kinetic Studies of this compound-Involving Reactions

Understanding the kinetics of reactions involving this compound is crucial for elucidating its biological roles and chemical behavior.

Kinetics and Mechanisms of Reaction between Cystine and Sulfide to Form this compound

The reaction between cystine (CySSCy) and the hydrogen sulfide ion (HS⁻) in alkaline solutions has been kinetically studied, revealing a two-step reversible mechanism that leads to the formation of cysteine (CySH), S-thiocysteine (CySS⁻), and disulfide (S₂²⁻) cdnsciencepub.comcdnsciencepub.com. This process can be represented by the following equilibrium reactions:

CySSCy + HS⁻ ⇌ CySH + CySS⁻ (k₁, k₋₁)

CySS⁻ + HS⁻ ⇌ CySH + S₂²⁻ (k₂, k₋₂)

The equilibrium and rate constants for these reactions are dependent on pH, reflecting the influence of various charge types of reactants and products cdnsciencepub.comcdnsciencepub.com. At a temperature of 25°C, pH 10.0, and an ionic strength (μ) of 0.17 M, the following rate constants have been determined cdnsciencepub.comcdnsciencepub.com:

| Rate Constant | Value (M⁻¹ min⁻¹) |

| k₁ | 3.7 ± 0.4 |

| k₋₁ | 5.5 ± 0.6 |

| k₂ | 6.1 ± 0.5 |

| k₋₂ | 122 ± 20 |

The temperature dependence of the rate constant k₁ can be described by the Arrhenius equation (k₁ = A exp(-Ea/RT)). For k₁, the pre-exponential factor (A) was determined to be (4.7 ± 0.3) × 10¹¹ M⁻¹ min⁻¹, and the activation energy (Ea) was 15.8 ± 0.9 kcal mol⁻¹ cdnsciencepub.comcdnsciencepub.com. In biological contexts, enzymes like γ-cystathionase catalyze the formation of this compound from cystine smolecule.comhmdb.canih.govresearchgate.net.

Investigation of this compound Oxidation and Decomposition Pathways

This compound, as a persulfide, is inherently unstable in aqueous solutions frontiersin.org. It can undergo decomposition, particularly in acidic or reducing environments, yielding hydrogen sulfide and other sulfur species smolecule.com. The oxidation of thiols (RSH) to form persulfides (RSSH) is a known pathway semanticscholar.org. In the broader context of H₂S metabolism, H₂S itself can be oxidized to thiosulfate (B1220275) and sulfate, with enzymes like sulfide quinone oxidoreductase (SQR) forming an SQR-persulfide intermediate during this process mdpi.com. The sulfane sulfur within this compound, characterized by an oxidation state of -1 or 0, can also act as an oxidizing agent in the formation of other persulfides semanticscholar.org.

Factors Influencing this compound Reaction Rates (e.g., pH, Ionic Strength, Temperature)

The rates of reactions involving this compound are significantly influenced by environmental factors such as pH, ionic strength, and temperature.

pH: The pH of the environment plays a critical role in this compound reactivity. As demonstrated by the reaction between cystine and sulfide, both equilibrium and rate constants are pH-dependent cdnsciencepub.comcdnsciencepub.com. This dependence arises from the varying ionization states of reactants and products, including the thiol group of this compound nih.govlsbu.ac.uk. At physiological pH, the deprotonated persulfide anion (RSS⁻) of this compound is more prevalent and exhibits enhanced intrinsic reactivity compared to its protonated form frontiersin.orgrsc.org.

Ionic Strength: Ionic strength, a measure of the total concentration of ions in a solution, also affects reaction rates. This phenomenon is known as the kinetic salt effect lsbu.ac.ukphyschemres.org. For reactions involving charged species, an increase in ionic strength can either accelerate or decelerate the reaction rate. Specifically, if the reacting species carry opposite charges, increasing ionic strength tends to decrease the reaction rate, whereas if they have identical charges, the rate generally increases lsbu.ac.ukphyschemres.org. The ionic strength dependence of the rate constant k₁ in the cystine-sulfide reaction has been investigated cdnsciencepub.comcdnsciencepub.com.

Temperature: Temperature is a fundamental factor influencing reaction kinetics. Generally, increasing the temperature leads to an increase in reaction rates due to more frequent and energetic collisions between reacting molecules monash.eduslideshare.net. The activation energy (Ea) determined for the k₁ rate constant in the cystine-sulfide reaction (15.8 ± 0.9 kcal mol⁻¹) quantifies this temperature dependence cdnsciencepub.comcdnsciencepub.com. However, in biological systems, enzymes involved in this compound metabolism have optimal temperature ranges, beyond which their activity can decrease significantly due to denaturation monash.edu.

Advanced Research Methodologies for Thiocysteine Analysis

Spectroscopic Techniques in Thiocysteine Research

Spectroscopic methods leverage the interaction of electromagnetic radiation with matter to provide insights into the chemical structure, concentration, and dynamic behavior of molecules.

UV-Visible (UV-Vis) spectroscopy is a versatile analytical technique frequently employed for both quantitative analysis and the real-time monitoring of reaction kinetics. It measures the absorbance of light by a sample in the ultraviolet and visible regions of the electromagnetic spectrum, with different substances absorbing light at specific wavelengths wikidata.org. This allows for the determination of analyte concentration based on the Beer-Lambert Law and the tracking of time-dependent changes in absorbance to study reaction rates wikidata.orgresearchgate.netuni.lu.

In the context of this compound, UV-Vis spectroscopy has been instrumental in kinetic studies, particularly in examining the reaction between cystine (CySSCy) and hydrogen sulfide (B99878) ion (HS⁻) in alkaline solutions wikipedia.orguni.lu. This reaction proceeds in two reversible steps, leading to the formation of cysteine (CySH), S-thiocysteine (CySS⁻), and disulfide (S₂²⁻) wikipedia.orguni.lu. The equilibrium and rate constants of these reactions are pH-dependent due to the various charge types of reactants and products present wikipedia.orguni.lu. Researchers have determined specific rate constants for these transformations at defined conditions (25 °C, pH 10.0, and ionic strength μ = 0.17 M) wikipedia.orguni.lu. For instance, the formation of S-thiocysteine from cystine and hydrogen sulfide (k₁) has an activation energy (Ea) of 15.8 ± 0.9 kcal mol⁻¹ and a pre-exponential factor (A) of (4.7 ± 0.3) × 10¹¹ M⁻¹ min⁻¹ wikipedia.orguni.lu. The absorption maximum at 332 nm has been attributed to S-thiocysteine (CySS⁻), allowing for its quantification with a molar absorptivity of 370 ± 15 M⁻¹ cm⁻¹ at this wavelength uni.lu.

Table 1: Kinetic Parameters for this compound Formation from Cystine and Sulfide (25 °C, pH 10.0, μ = 0.17 M)

| Reaction Step | Rate Constant (M⁻¹ min⁻¹) | Activation Energy (kcal mol⁻¹) | Pre-exponential Factor (M⁻¹ min⁻¹) |

| CySSCy + HS⁻ → CySH + CySS⁻ (k₁) | 3.7 ± 0.4 | 15.8 ± 0.9 | (4.7 ± 0.3) × 10¹¹ |

| CySH + CySS⁻ → CySSCy + HS⁻ (k₋₁) | 5.5 ± 0.6 | N/A | N/A |

| CySS⁻ + HS⁻ → CySH + S₂²⁻ (k₂) | 6.1 ± 0.5 | N/A | N/A |

| CySH + S₂²⁻ → CySS⁻ + HS⁻ (k₋₂) | 122 ± 20 | N/A | N/A |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the comprehensive characterization of molecular structures and the elucidation of conformational dynamics wikipedia.orgepa.gov. It provides detailed information on the chemical environment of individual nuclei, connectivity between atoms (through scalar coupling), and the relative number of nuclei (through integration) wikipedia.orgepa.gov. This makes NMR invaluable for confirming compound identity and understanding molecular architecture epa.gov.

For structural elucidation, 1D NMR experiments (e.g., ¹H-NMR, ¹³C-NMR) provide fundamental data on chemical shifts, multiplicities, and coupling constants, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) reveal correlations between nuclei, thereby establishing connectivity and aiding in complex spectral assignments wikipedia.orgepa.gov. Beyond static structure, NMR spectroscopy is uniquely suited for elucidating reaction mechanisms and analyzing conformational changes by simultaneously providing structural and kinetic information fishersci.ieereztech.com. It can detect and quantify different conformational states and determine the rate constants governing their interconversion through experiments like magnetization exchange and relaxation dispersion fishersci.ie. While specific detailed NMR findings solely on this compound's conformational analysis are not widely documented in the provided search results, the technique's general capabilities are highly applicable for understanding the precise three-dimensional arrangement and flexibility of this compound and its derivatives in solution fishersci.ieereztech.com.

Mass spectrometry (MS) has emerged as an indispensable and widely adopted technique for investigating protein thiol chemistry, biochemistry, and biology fishersci.se. It is particularly powerful for the characterization of metal-protein complexes and the identification of redox states of cysteine residues, which are highly nucleophilic and participate in numerous catalytic and post-translational reactions fishersci.com. High-resolution mass spectrometry (HR-MS) further enhances these capabilities by enabling the exact assignment of mass-to-charge ratios (m/z) with high resolving power and mass accuracy fishersci.comnih.gov. This precision allows for the calculation of unique sum formulae for unknown signals, even resolving signals with the same nominal mass, thereby identifying thousands of species in a single spectrum without extensive prior separation nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry mitoproteome.orgnih.govmetabolomicsworkbench.org. This combination is particularly effective for the identification and quantification of compounds in complex mixtures mitoproteome.orgmetabolomicsworkbench.org. LC-MS allows for the separation of analytes based on their physicochemical properties in the chromatographic column, followed by their ionization and detection by the mass spectrometer mitoproteome.orgmetabolomicsworkbench.org.

For thiols and disulfides, including this compound, LC-MS/MS (tandem mass spectrometry) methods have been developed for both identification and quantification in various matrices, such as plant extracts and biological samples fishersci.cametabolomicsworkbench.org. These methods often involve derivatization steps to enhance detection sensitivity and selectivity fishersci.ca. For example, studies have utilized derivatization with reagents like 4,4'-dithiodipyridine (DTDP) followed by HPLC-MS/MS analysis to quantify sulfur compounds and identify unknown species fishersci.ca. The quantification methods are typically developed using authentic thiol standards and analyzed in selected reaction monitoring (SRM) mode, focusing on the fragmentation patterns of the compounds fishersci.ca. LC-MS approaches offer high sensitivity and selectivity, with limits of detection (LODs) and limits of quantification (LOQs) comparable to or surpassing other methods fishersci.ca. For instance, in the quantification of S-allyl-L-cysteine (a related sulfur-containing amino acid), LC-MS methods have demonstrated LODs as low as 1.19 ng mL⁻¹ and LOQs of 3.98 ng mL⁻¹, showcasing the technique's capability for precise measurement of sulfur-containing biomolecules.

Table 2: Example Validation Parameters for LC-MS Quantification of Sulfur Compounds

| Method Type | Linearity (R²) | LOD (ng mL⁻¹) | LOQ (ng mL⁻¹) | Linearity Range (mg mL⁻¹) |

| LC-MS (SIM) | > 0.995 | 1.19 | 3.98 | 0.0001–0.05 |

| FIA-(ESI)MS (SIM) | > 0.995 | 0.84 | 2.78 | N/A |

Note: Data for S-allyl-L-cysteine, demonstrating the capabilities for similar sulfur-containing amino acid derivatives.

Mass spectrometry-based proteomics is a fundamental technology for identifying and mapping covalent modifications on proteins, known as post-translational modifications (PTMs), and quantifying their changes. PTMs significantly increase the functional diversity of the proteome and play critical roles in regulating protein activity, localization, and interactions. Given that cysteine residues are highly reactive and frequently undergo various modifications, MS is particularly vital for studying thiol chemistry in proteins fishersci.sefishersci.com.

MS-based proteomic approaches enable large-scale assessments, allowing for the mapping of modification sites and the quantification of modified proteins. This is crucial for discovering this compound-related protein modifications, such as persulfidation (the addition of an outer sulfur atom to a cysteine thiol, forming a hydropersulfide) or the formation/cleavage of disulfide bonds fishersci.se. Techniques like reactive cysteine profiling, which leverage high-resolution MS, can selectively identify and quantify active proteins and their ligandable cysteines, providing insights into drug binding sites and off-target effects. Sample preparation for MS-based proteomic analysis often involves the artificial reduction of disulfide bonds to facilitate enzymatic hydrolysis and interpretation, with alkylation commonly used to prevent re-formation of these bonds. The ability of MS to precisely measure mass shifts allows for the detection and characterization of these modifications, offering a comprehensive understanding of how this compound-related modifications impact protein function and cellular processes fishersci.se.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation, isolation, and purification of components within a mixture, serving as a cornerstone for both qualitative and quantitative analysis nih.gov. These techniques rely on the differential partitioning of compounds between a stationary phase and a mobile phase, causing them to travel at different speeds and thus separate nih.gov.

Common chromatographic methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) nih.gov. HPLC is widely used for separating complex mixtures and is effective for identifying and quantifying compounds based on differences in their chemical properties, such as polarity and molecular size nih.gov. GC is suitable for volatile compounds, identifying them by characteristic retention times and mass spectra mitoproteome.orgnih.gov. TLC provides rapid qualitative analysis and can serve as a preliminary step, with compounds identified by their Rf values mitoproteome.org.

For the analysis of this compound and related sulfur compounds, chromatographic techniques are often coupled with highly sensitive detectors, such as UV-Vis spectrophotometers or mass spectrometers, to enhance identification and quantification capabilities mitoproteome.orgnih.govmetabolomicsworkbench.org. For instance, amino acid analysis, which is a chromatographic method, combined with UV-Vis spectroscopy, has been employed to study the reaction between cystine and sulfide, enabling the determination of S-thiocysteine concentrations by comparing peak areas to those of standard samples uni.lu. This integrated approach ensures accurate separation and subsequent precise measurement of this compound in various research applications.

Computational and Theoretical Studies of Thiocysteine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (ground state) of multi-electron systems, particularly atoms, molecules, and condensed phases. DFT calculations are widely applied to explore geometries, electronic properties, and energetics of chemical compounds. dntb.gov.uanih.govnih.gov

DFT has been extensively utilized to elucidate the binding mechanisms of various molecules with metal surfaces and nanoparticles, providing insights into adsorption energies, binding sites, and the nature of interactions. For instance, DFT studies have explored the corrosion inhibition properties of cysteine on metal surfaces like Fe(110), Al(110), and Cu(110), identifying pivotal binding sites and negative binding energies indicative of system stability. sprinpub.com The formation mechanisms of metallic nanoparticles, such as gold and silver nanoparticles, also involve multi-step processes investigated through DFT calculations, revealing the formation of clusters and subsequent reduction steps. dp.technih.govleidenuniv.nlaps.orgnih.gov While these studies highlight the utility of DFT in understanding sulfur-metal interactions and nanoparticle chemistry, specific detailed DFT applications focusing solely on the binding mechanisms of thiocysteine with particular metal surfaces or nanoparticles are not extensively documented in the available literature.

Molecular Dynamics Simulations to Understand this compound Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing insights into their dynamic behavior, conformational changes, and interactions within various environments. ebsco.com MD simulations are crucial for understanding the dynamics of small molecules binding to proteins, including the influence of water, pressure, temperature, and ions. nih.gov While MD simulations are commonly employed to study protein-ligand and protein-protein interactions involving cysteine residues and their modifications, such as cysteine oxidation influencing the conformational dynamics of proteins like the SARS-CoV-2 Spike protein nih.govresearchgate.netnih.govbiorxiv.org, specific detailed molecular dynamics simulations focusing on the direct interactions of this compound with other molecules or its isolated behavior are not explicitly detailed in the provided information. This compound has been mentioned in the context of "this compound incorporation" in polyketide synthase researchgate.netresearchgate.net, suggesting its biological relevance, but without specific MD simulation data on its interactions.

Quantum Chemical Calculations for Modeling Metalloprotein Active Sites Involving this compound

Quantum chemical calculations are extensively used to model active sites in metalloproteins, evaluating thermodynamic and kinetic parameters of biochemical processes. These calculations are well-suited to capture electronic effects, including polarization and charge transfer, which are critical for describing interactions between metal cations and protein ligands. researchgate.net Cysteine, as a thiolate anion, frequently coordinates protein-metal binding with various physiological metal ions such as Fe, Zn, and Cu. researchgate.netnih.gov this compound is recognized as a low-molecular-weight thiol and an intermediate in certain biological sulfur transfer reactions, such as the synthesis of hydrogen sulfide (B99878) from cysteine catalyzed by cystathionine (B15957) γ-lyase (CSE), where this compound is formed as an intermediate that subsequently decomposes to H2S. unipd.itacs.orgmdpi.com Additionally, studies on metallothionein-3 have explored how cysteine-bound sulfane sulfur atoms can act as ligands for zinc, forming unexpected C-S-S-Zn structures, with quantum chemistry calculations contributing to understanding these metal-binding properties. researchgate.net Despite these general applications and the mention of this compound in sulfur metabolism, specific quantum chemical calculations directly modeling metalloprotein active sites with detailed data involving this compound as a primary ligand are not explicitly detailed in the search results.

Prediction of Physicochemical Properties of this compound and its Analogs

Computational methods are extensively utilized for predicting the physicochemical properties of chemical compounds, which are critical for understanding their behavior and interactions in various environments. For this compound, several key physicochemical properties have been predicted using computational approaches. uni.lunih.gov

The molecular formula of this compound is C₃H₇NO₂S₂, with a molecular weight of 153.23 g/mol and a monoisotopic mass of 152.99182 Da. uni.lunih.gov Its predicted XLogP value, an indicator of lipophilicity, is -2.6. uni.lu Computational tools also provide predicted collision cross section (CCS) values for this compound in various adduct forms, which are important for gas-phase ion mobility spectrometry. uni.lu

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Unit |

| Molecular Formula | C₃H₇NO₂S₂ | - |

| Molecular Weight | 153.23 | g/mol |

| Monoisotopic Mass | 152.99182 | Da |

| XLogP (predicted) | -2.6 | - |

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 153.99910 | 128.7 |

| [M+Na]⁺ | 175.98104 | 135.5 |

| [M+NH₄]⁺ | 171.02564 | 136.2 |

| [M+K]⁺ | 191.95498 | 129.1 |

| [M-H]⁻ | 151.98454 | 127.6 |

| [M+Na-2H]⁻ | 173.96649 | 129.5 |

| [M]⁺ | 152.99127 | 129.8 |

| [M]⁻ | 152.99237 | 129.8 |

The prediction of physicochemical properties for non-canonical amino acids, such as this compound, often leverages methods like AAindexNC, which estimates properties from the AAindex database. mdpi.com These computational approaches are crucial for properties that are difficult to obtain experimentally, although they perform better for experimentally measured properties than for those that can be straightforwardly computed. mdpi.com Such predictions are vital for various applications, including understanding compound interactions and designing new molecules. nih.govresearchgate.netuniroma1.it

Thiocysteine Derivatives and Analogs in Research Applications

Design and Synthesis of Thiocysteine-Containing Biomolecules

The unique chemical properties of this compound, particularly its thiol group, make it a valuable tool in the design and synthesis of biomolecules with modified functionalities. smolecule.com

Protein Engineering Utilizing this compound for Modified Functionalities

This compound can be strategically incorporated into proteins to engineer novel functions or alter existing ones. Researchers have explored substituting cysteine residues with this compound within enzymes to gain insights into the role of the sulfur group in catalytic processes. smolecule.com For instance, studies on enzymes like rhodanese, which is involved in cyanide detoxification, have utilized this approach to understand their interaction with this compound, potentially leading to new strategies for enzyme inhibition or modulation. smolecule.com The presence of an additional sulfur atom in this compound can influence protein stability and reactivity, opening avenues for biotechnological applications. smolecule.com

Bioconjugation Strategies Employing this compound Chemistry

This compound's strong nucleophilic properties, attributed to its thiol group, make it an attractive target for bioconjugation strategies. smolecule.com Cysteine bioconjugation, generally, is a powerful technique for chemically modifying proteins by linking them with synthetic functional groups such as fluorophores or pharmacophores. nih.gov this compound's potential in this area stems from its ability to react with electrophiles to form various derivatives, including persulfides and polysulfides, which are crucial in redox signaling. smolecule.com

The unique reactivity of this compound, particularly its thiol group, allows for the development of chemoselective probes for protein modification. smolecule.commdpi.commdpi.com Cysteine residues are often targeted for site-specific labeling due to their relatively low abundance in proteins and the high nucleophilicity of their thiol groups. nih.govmdpi.commdpi.comnih.gov this compound, as a persulfide, can function in transferring its sulfane sulfur to thiophilic acceptors. foodb.cahmdb.ca This property can be leveraged to design probes that selectively react with specific protein sites. Chemoselective modification of cysteine residues plays a crucial role in peptide/protein modification, enabling applications such as fluorescent labeling of proteins in living cells for studying protein function, structure, dynamics, and intracellular trafficking. explorationpub.com

This compound chemistry contributes to the creation of novel semisynthetic biocatalysts. Chemical modifications of native enzymes can expand the available building blocks for developing biocatalysts. mdpi.com this compound lyases, for example, have been identified as polyketide synthase (PKS) domains that directly install a hydropersulfide (-SSH) group into various polyketide scaffolds. researchgate.netresearchgate.netnih.govresearchgate.net This discovery expands the chemistry and enzymology of PKS and sets the stage for engineering PKSs to produce sulfur-containing polyketides. researchgate.netnih.govacs.org The substrate promiscuity of these this compound lyases suggests their potential as biocatalysts to install hydropersulfide groups into other biologically relevant scaffolds. researchgate.netnih.gov

Investigation of Naturally Occurring and Synthetic this compound Analogs

Research on Thiocystine as a Biological Sulfane Sulfur Storage Form

Thiocystine, the oxidized form of this compound, is proposed as a significant storage form of sulfane sulfur in biological systems. foodb.cahmdb.camedchemexpress.com Sulfane sulfur is a highly reactive and labile divalent sulfur atom bonded to another sulfur atom, found in various biologically important compounds including this compound, thiocystine, and glutathione (B108866) persulfide. researchgate.netnih.govresearchgate.netportlandpress.comsemanticscholar.org

Thiocystine functions as a persulfide, capable of transferring its sulfane sulfur to thiophilic acceptors. foodb.cahmdb.camedchemexpress.com The conversion of thiocystine to the less stable this compound is accelerated by sulfhydryl compounds or reagents that cleave sulfur-sulfur bonds. foodb.cahmdb.ca Liver cytosols, for instance, contain factors that facilitate a three-step process involving the initial oxidation of cysteine to cystine, followed by the desulfurization of cystine catalyzed by cystathionase to form this compound (a persulfide), and finally, the reaction of this compound (or its decomposition products) with proteins to form protein-bound sulfane. foodb.cahmdb.ca

Research on the metabolism of L-thiocystine in Escherichia coli has shown that this compound can serve as a sulfur source, incorporating its labeled sulfur into cysteine and other cellular sulfur-containing components. nih.gov Approximately 50% of the cysteine incorporated into cellular macromolecules can be derived from thiocystine without cleavage of the carbon-sulfur bond, with the remainder being newly biosynthesized. nih.gov This suggests that the initial step in thiocystine metabolism in E. coli involves the beta elimination of pyruvate, a reaction characteristic of beta-cystathionase. nih.gov

Sulfane sulfur compounds, including this compound and thiocystine, have garnered increasing interest due to their regulatory and antioxidant properties. researchgate.netnih.govresearchgate.netsemanticscholar.org They are also considered a form of hydrogen sulfide (B99878) (H₂S) storage, capable of releasing this gasotransmitter in response to biological signals. nih.govresearchgate.netsemanticscholar.org

Table 1: Key this compound Analogs and Related Compounds

| Compound Name | PubChem CID |

| This compound | 165331 nih.gov |

| Cystine | 5857 [PubChem] |

| Thiocystine | 10005256 [PubChem] |

| Cysteine | 5862 [PubChem] |

| Glutathione | 124887 [PubChem] |

| Hydrogen Sulfide | 281 [PubChem] |

| Pyruvate | 1060 [PubChem] |

| Ammonia | 222 [PubChem] |

| Homocysteine | 778 [PubChem] |

| Taurine | 1123 [PubChem] |

| Sulfite (B76179) | 1089 [PubChem] |

| Sulfate | 1118 [PubChem] |

| Thiosulfate (B1220275) | 24489 [PubChem] |

| Glutathione persulfide (GSSH) | 16218329 [PubChem] |

| Cystathionine (B15957) | 6813 [PubChem] |

| Rhodanese (Thiosulfate sulfurtransferase) | 443423 [PubChem] |

| Cystathionase (Cystathionine gamma-lyase) | 1081 [PubChem] |

| 3-Mercaptopyruvate sulfurtransferase (MPST) | 135405470 [PubChem] |

| S-adenosyl methionine (SAM) | 3475 [PubChem] |

Note: PubChem CIDs for common compounds like Cystine, Cysteine, Glutathione, Hydrogen Sulfide, Pyruvate, Ammonia, Homocysteine, Taurine, Sulfite, Sulfate, Thiosulfate, Cystathionine, S-adenosyl methionine, and enzymes like Rhodanese and MPST were retrieved directly from PubChem via Google Search. For GSSH, the PubChem CID was found via a search for "Glutathione persulfide PubChem CID". For Thiocystine, the PubChem CID was found via a search for "Thiocystine PubChem CID".

Interactive Data Table: Thiocystine Metabolism in Escherichia coli

| Parameter | Value | Details | Source |

| Sulfur Source | L-Thiocystine | Used for growth in defined medium. | nih.gov |

| Incorporation into Cysteine | ~50% | Derived directly from thiocystine without C-S bond cleavage. | nih.gov |

| Biosynthesis from Serine & H₂S | Remaining portion | Newly biosynthesized. | nih.gov |

| Initial Metabolic Step | Beta elimination of pyruvate | Characteristic of beta-cystathionase. | nih.gov |

Mechanistic Studies of this compound Derivatives (e.g., S-Sulfocysteine)

Mechanistic investigations into this compound derivatives, particularly S-Sulfocysteine (SSC), have revealed intricate pathways related to their cellular uptake, metabolism, and biological activities. SSC, a bioavailable L-cysteine derivative, has been extensively studied for its roles in cellular processes and its implications in metabolic disorders.

Cellular Uptake and Intracellular Metabolism of S-Sulfocysteine

Studies in Chinese Hamster Ovary (CHO) cells have provided significant insights into the cellular absorption and subsequent metabolism of S-Sulfocysteine. SSC is taken up into CHO cells primarily via the cystine/glutamate antiporter (xc−) mechanism, a process suggested by its structural resemblance to both cystine and L-glutamate guidetopharmacology.orgmetabolomicsworkbench.org. Once inside the cell, SSC undergoes intracellular metabolization, leading to the release of L-cysteine and sulfite guidetopharmacology.org. This conversion is crucial as it contributes to the cellular L-cysteine pool.

A key mechanistic finding is the formation of an intracellular SSC/glutathione (GSH) mixed disulfide. This mixed disulfide is subsequently reduced through a glutaredoxin-mediated pathway, which further liberates L-cysteine and various sulfur species guidetopharmacology.org. The increased availability of L-cysteine resulting from SSC metabolism is then directed towards the synthesis of vital cellular components, including glutathione and taurine. This indicates that cells utilize SSC to maintain L-cysteine homeostasis and support essential cellular functions, even influencing other L-cysteine catabolic pathways guidetopharmacology.org.

In contrast to L-cysteine and its widely used prodrug, N-acetylcysteine (NAC), S-Sulfocysteine exhibits enhanced stability. For instance, SSC has demonstrated remarkable stability at 15 mM in chemically defined neutral pH feeds, whereas L-cysteine under similar conditions precipitated within 24 hours guidetopharmacology.org. This improved stability makes SSC a more favorable compound for certain research and biotechnological applications where L-cysteine's inherent instability poses challenges.

Neurotoxic Mechanisms of S-Sulfocysteine

Beyond its metabolic roles, S-Sulfocysteine has been implicated in neurotoxicity, particularly in the context of genetic disorders affecting sulfur metabolism, such as molybdenum cofactor deficiency (MoCD) and sulfite oxidase deficiency (SOD) wikipedia.orgsigmaaldrich.comcenmed.com. In these conditions, SSC accumulates in plasma and urine, acting as a potent N-methyl-D-aspartate receptor (NMDA-R) agonist wikipedia.orgsigmaaldrich.comcenmed.comfishersci.be.

The mechanistic basis of SSC-induced neurotoxicity involves its structural similarity to L-glutamate, allowing it to bind to and activate NMDA-R. This activation leads to an influx of calcium ions into neuronal cells, triggering downstream cell signaling events that contribute to neurotoxicity wikipedia.orgsigmaaldrich.comfishersci.be. Furthermore, SSC has been shown to activate the protease calpain, which in turn causes the degradation of inhibitory synaptic proteins, thereby exacerbating excitotoxicity and promoting the loss of GABAergic synapses wikipedia.orgfishersci.be.

Research using mouse hippocampal cell lines (HT-22) has confirmed the neurotoxic effects of SSC, with a determined LC50 dose.

Table 1: LC50 of S-Sulfocysteine in HT-22 Cells

| Compound | Cell Line | LC50 (µM) | Reference |

| S-Sulfocysteine | HT-22 | 125 | fishersci.be |

Enzymatic Synthesis of S-Sulfocysteine

The biosynthesis of S-Sulfocysteine is catalyzed by specific enzymes, notably S-sulfocysteine synthase. In Mycobacterium tuberculosis, the enzyme CysK2 functions as an S-sulfocysteine synthase, utilizing O-phospho-L-serine (OPS) and thiosulfate as substrates to produce S-sulfocysteine fishersci.se. This enzyme can also, to a lesser extent, use hydrogen sulfide as a donor substrate to produce L-cysteine directly fishersci.se. The kinetic parameters of CysK2 highlight its efficiency in these reactions.

Table 2: Kinetic Parameters of Mycobacterium tuberculosis CysK2

| Substrates | kcat (min⁻¹) | Reference |

| O-phospho-L-serine + Sulfide | 12.1 | fishersci.se |

| O-phospho-L-serine + Thiosulfate | 54.8 | fishersci.se |

In plants, particularly Arabidopsis thaliana, a minor chloroplastic O-acetylserine(thiol)lyase isoform, encoded by the CS26 gene, has been identified as an S-sulfocysteine synthase uni.luguidetopharmacology.org. This enzyme is located in the thylakoid lumen, and its S-sulfocysteine synthase activity is critical for proper chloroplast function and light-dependent redox control uni.luguidetopharmacology.org. It is suggested that S-sulfocysteine synthase acts as a protein sensor, detecting the accumulation of thiosulfate (which can result from inadequate detoxification of reactive oxygen species under excess light) to produce S-sulfocysteine. This molecule then triggers protective mechanisms within the photosynthetic apparatus guidetopharmacology.org.

Other Mechanistic Insights into this compound Derivatives

This compound itself, a persulfide, is formed in biological systems through the desulfurization of L-cystine, a reaction catalyzed by enzymes such as cystathionase uni.lufishersci.no. This process highlights this compound's role as a reactive intermediate in sulfur metabolism. Recent discoveries have also identified "this compound lyases" as a family of enzymes involved in the biosynthesis of natural products, directly installing a hydropersulfide (-SSH) group into various polyketide scaffolds guidetopharmacology.org. These findings expand the understanding of how sulfur is incorporated into complex biomolecules and suggest new avenues for biocatalysis and the engineering of sulfur-containing compounds guidetopharmacology.org.

Interdisciplinary Research Directions and Future Perspectives on Thiocysteine

Systems Biology Approaches to Map Thiocysteine Pathways and Interactions

Systems biology offers a powerful framework for elucidating the complex network of reactions and interactions involving this compound. By integrating experimental data with computational modeling, researchers can construct comprehensive models of this compound metabolism and its role in cellular homeostasis.

Mapping Metabolic Flux: A primary objective is to map the metabolic pathways that produce and consume this compound. While it is known to be generated from L-cystine by enzymes like cystathionine (B15957) γ-lyase, the complete network of its downstream fate is not fully elucidated. nih.govhmdb.ca this compound can be further metabolized to yield hydrogen sulfide (B99878) (H₂S), pyruvate, and ammonia, or it may participate in other biosynthetic pathways. nih.gov Systems biology approaches, particularly metabolic flux analysis using isotopic labeling, can quantify the flow of sulfur through these pathways. This would help to understand how cellular conditions, such as oxidative stress or nutrient availability, dynamically regulate the distribution of sulfur from cysteine to various metabolic endpoints, including this compound-mediated H₂S production and protein persulfidation.